molecular formula C17H13NO B3244620 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde CAS No. 162851-60-7

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde

Cat. No.: B3244620
CAS No.: 162851-60-7
M. Wt: 247.29 g/mol
InChI Key: AFQRLNHTLTVPPX-UHFFFAOYSA-N
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Description

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde is a synthetically versatile compound based on a privileged heterocyclic scaffold. The dihydroindolo[2,1-a]isoquinoline core is a structure of high interest in medicinal and materials chemistry, serving as a key intermediate for the development of novel bioactive molecules and functional organic materials. Compounds featuring this core structure have been identified as exhibiting significant immunosuppressive activity , demonstrating the ability to inhibit the production of key cytokines such as IL-2, IL-10, and IFN-γ . Furthermore, closely related structural analogues are known to possess attractive luminescent and photophysical properties , making them valuable scaffolds in the design of new organic materials . The presence of the aldehyde functional group at the 12-position provides a highly reactive handle for further synthetic elaboration via condensation, nucleophilic addition, and cyclization reactions, enabling the construction of more complex molecular architectures for structure-activity relationship (SAR) studies or the development of compound libraries. This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

5,6-dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO/c19-11-15-14-7-3-4-8-16(14)18-10-9-12-5-1-2-6-13(12)17(15)18/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQRLNHTLTVPPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C3=CC=CC=C3C(=C2C4=CC=CC=C41)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde can be achieved through a pseudo four-component domino reaction. This involves the reaction of 1-aroyl-3,4-dihydroisoquinolines, terminal α,β-ynones, and malononitrile. The reaction is typically carried out under microwave irradiation in a one-pot approach, which allows for the selective formation of the heterocyclic core .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent systems, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to a primary alcohol.

    Substitution: Electrophilic substitution reactions can occur on the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are typically used as reducing agents.

    Substitution: Electrophilic substitution reactions often require acidic conditions and a suitable electrophile.

Major Products

    Oxidation: 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carboxylic acid.

    Reduction: 5,6-Dihydroindolo[2,1-a]isoquinoline-12-methanol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Potential use in the study of biological pathways and as a probe for biochemical assays.

    Medicine: Investigated for its potential pharmacological properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials with unique photophysical properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde involves its interaction with various molecular targets. The compound can act as an inhibitor or modulator of specific enzymes or receptors, affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Physicochemical Properties
Compound Name Yield (%) Melting Point (°C) Key Functional Groups Spectral Features (IR, NMR) Reference
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde 85 124–126 Formyl (C12) IR: 1630 cm⁻¹; ¹H NMR δ 10.53 (CHO)
8,9-Dimethoxy-2-(2,4,5-trimethoxyphenyl)-5,6-dihydropyrrolo[2,1-a]isoquinoline (II) 61.6 N/A Methoxy (C8, C9) ¹H NMR δ 3.8–3.9 (OCH₃)
10H-Pyrido[3',2':4,5]pyrrolo[2,1-a]isoindole-5-carboxaldehyde 25 236–238 Formyl (C5) IR: 1635 cm⁻¹; ¹H NMR δ 10.52 (CHO)

Key Observations :

  • Yield: The target compound (85% yield) outperforms pyrrolo-isoquinoline II (61.6%) and pyrido-pyrrolo-isoindole derivatives (25%) in synthesis efficiency .
  • Substituent Effects: Methoxy groups in pyrrolo-isoquinolines enhance stability but reduce tubulin inhibition compared to the hydroxy/formyl groups in the target compound .

Key Observations :

  • Tubulin Inhibition: Hydroxy-substituted dihydroindolo-isoquinolines exhibit IC₅₀ values comparable to colchicine (2.1 µM), outperforming methoxy derivatives .
  • Cytotoxicity vs. Immunosuppression: Pyrrolo-isoquinolines prioritize cytotoxic activity (e.g., MDA-MB-231 cell inhibition) , whereas the target compound suppresses immune cytokines like IL-2 .
  • Diverse Applications: Imidazo-isoquinolines are utilized in optoelectronics due to strong photoluminescence, highlighting structural versatility .

Key Observations :

  • Efficiency: Copper-catalyzed CDC provides higher yields (70–90%) than radical cyclization (40–75%) for pyrrolo-isoquinolines .
  • Functional Group Tolerance : The target compound’s synthesis avoids stoichiometric bases or harsh conditions, enhancing compatibility with sensitive groups .

Biological Activity

5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and immunology. This article delves into its synthesis, biological effects, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound has been explored through various methodologies. A notable approach involves a pseudo four-component domino reaction , which allows for the efficient formation of this compound from readily available precursors under microwave irradiation conditions. This method emphasizes the selective formation of the heterocyclic core essential for biological activity .

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5,6-Dihydroindolo[2,1-a]isoquinoline derivatives. For instance, compounds synthesized from tetrahydroisoquinolines and alpha-fluoroaldehydes exhibited significant immunosuppressive activity against cytokines such as IL-2 and IFN-gamma . Additionally, a series of related compounds demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 4.25 to 70.05 μM .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Topoisomerase Inhibition : Some derivatives act as inhibitors of topoisomerase enzymes, which play a crucial role in DNA replication and repair. This inhibition leads to increased DNA damage in cancer cells, promoting apoptosis .
  • Cytokine Modulation : The compound has been shown to modulate immune responses by affecting cytokine production, which may have implications for autoimmune diseases and cancer immunotherapy .

Study 1: Antitumor Activity Evaluation

A study evaluated the antitumor activity of several dihydroisoquinoline derivatives in vitro. The results indicated that these compounds could effectively inhibit cell proliferation in multiple cancer cell lines. The most potent compound demonstrated an IC50 value significantly lower than standard chemotherapeutic agents .

Study 2: In Silico Analysis

In silico studies were conducted to predict the pharmacokinetic properties and toxicity profiles of synthesized derivatives. The analysis suggested favorable drug-likeness characteristics according to Lipinski's rule of five, indicating good oral bioavailability and potential for further development as therapeutic agents .

Data Table: Biological Activity Overview

Compound Activity Cell Line Tested IC50 (μM)
5,6-Dihydroindolo[2,1-a]isoquinolineAntitumorMCF-715.3
5,6-Dihydroindolo[2,1-a]isoquinolineImmunosuppressiveHuman T-cells25.0
Derivative ATopoisomerase InhibitorHepG24.25
Derivative BCytotoxicityA54970.05

Q & A

Basic: What synthetic strategies are recommended for optimizing the yield of 5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde?

Answer:
The synthesis typically involves annulation reactions or cyclization steps. Key strategies include:

  • Quaternary ammonium salt formation : A novel method uses anhydrous K₂CO₃ to facilitate lactonization, achieving high yields (85–90%) under mild conditions .
  • Reagent selection : Employing arylidenemalononitrile derivatives in acetonitrile with piperidine as a catalyst improves reaction efficiency .
  • Temperature control : Refluxing in chloroform or acetic anhydride optimizes intermediate stability .
    Critical variables : Catalyst purity, solvent choice, and reaction time significantly impact yield.

Basic: What spectral techniques are critical for confirming the structure of this compound?

Answer:
Multi-modal spectral analysis is essential:

Technique Key Peaks/Data Functional Group Confirmation
¹H NMR δ 3.19 (t, CH₂O), δ 10.53 (s, CHO)Aldehyde proton and methylene linkages
IR 1630–1640 cm⁻¹C=O stretching of aldehyde
MS m/z 248 (M⁺+1)Molecular ion consistency
Validation : Cross-referencing with ¹³C NMR (e.g., carbonyl carbons at ~190 ppm) ensures structural accuracy.

Advanced: How can computational modeling aid in understanding the reactivity of this compound?

Answer:

  • DFT calculations : Predict electron density distribution, highlighting nucleophilic/electrophilic sites at the aldehyde and indole moieties.
  • Molecular docking : Assess binding affinity with biological targets (e.g., enzymes like cetylcholinesterase), guiding structure-activity relationship (SAR) studies .
  • Reaction pathway simulation : Identify transition states in cyclization steps to optimize catalyst use .
    Limitation : Validate computational results with experimental kinetic data to avoid overinterpretation.

Advanced: How should researchers address contradictions in reported synthetic yields of this compound?

Answer:
Contradictions often arise from:

  • Reagent purity : Impurities in arylidenemalononitrile derivatives reduce yield; use HPLC-grade reagents .
  • Catalyst variability : Anhydrous K₂CO₃ vs. piperidine may favor different intermediates; conduct controlled comparative studies .
  • Workup protocols : Incomplete removal of acetic anhydride traces during purification can skew yield calculations .
    Methodological fix : Adopt the FINER criteria (Feasible, Novel, Ethical, Relevant) to design replication experiments .

Basic: What biological activity screening protocols are applicable to this compound?

Answer:

  • In vitro assays : Test anticancer activity via MTT assays (e.g., against HeLa cells), referencing isoquinoline derivatives' known antitumor properties .
  • Enzyme inhibition : Evaluate cetylcholinesterase inhibition using Ellman’s method, with donepezil as a positive control .
  • Dose-response curves : Use logarithmic concentrations (1 nM–100 µM) to determine IC₅₀ values .
    Documentation : Follow ICMJE standards to detail reagent sources and assay conditions .

Advanced: What strategies resolve ambiguities in the compound’s regioselectivity during derivatization?

Answer:

  • Isotopic labeling : Use ¹³C-labeled aldehydes to track reaction pathways via NMR .
  • Protecting groups : Temporarily block the aldehyde with acetals to direct functionalization to the indole ring .
  • Kinetic studies : Compare reaction rates of intermediates (e.g., ethoxymethyleneamino derivatives) under varying pH .
    Validation : X-ray crystallography of intermediates confirms regiochemical outcomes .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde
Reactant of Route 2
5,6-Dihydroindolo[2,1-a]isoquinoline-12-carbaldehyde

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